1-Bromopinacolone

acetylcholinesterase inhibition covalent inhibitor active-site labeling

1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone; α-bromopinacolone; pivaloylmethyl bromide) is an α-bromoketone liquid reagent characterized by a tert-butyl group adjacent to a ketone carbonyl, with a bromomethyl moiety that confers electrophilic reactivity. Key physical properties include a boiling point of 188–194 °C, density of 1.331 g/mL at 25 °C, refractive index n20/D of 1.466, and a melting point of −10 °C.

Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
CAS No. 5469-26-1
Cat. No. B042867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopinacolone
CAS5469-26-1
Synonyms1-Bromo-3,3-dimethyl-2-butanone;  1-Bromo-3,3-dimethyl-2-butanone;  1-Bromo-3,3’-dimethyl-2-butanone;  3,3-Dimethyl-2-oxobutyl Bromide;  Bromomethyl tert-butyl Ketone;  Bromomethyl tert-Butyl Ketone;  Bromopinacolone;  NSC 25307;  Pivaloylmethyl Bromide;  ter
Molecular FormulaC6H11BrO
Molecular Weight179.05 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CBr
InChIInChI=1S/C6H11BrO/c1-6(2,3)5(8)4-7/h4H2,1-3H3
InChIKeySAIRZMWXVJEBMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromopinacolone (CAS 5469-26-1): Essential Procurement Specifications and Compound Profile


1-Bromopinacolone (1-bromo-3,3-dimethyl-2-butanone; α-bromopinacolone; pivaloylmethyl bromide) is an α-bromoketone liquid reagent characterized by a tert-butyl group adjacent to a ketone carbonyl, with a bromomethyl moiety that confers electrophilic reactivity . Key physical properties include a boiling point of 188–194 °C, density of 1.331 g/mL at 25 °C, refractive index n20/D of 1.466, and a melting point of −10 °C . The compound is commercially available at ≥97% assay specification, requiring storage at −20 °C under inert atmosphere with protection from light and moisture .

1-Bromopinacolone Procurement: Why In-Class α-Haloketone Substitution Introduces Experimental Risk


Within the α-haloketone class, substitution is not straightforward because steric shielding from the tert-butyl group in pinacolone-derived halides substantially modulates electrophilicity, hydrolytic stability, and reaction chemoselectivity relative to less hindered analogs such as bromoacetone or chloroacetone [1]. Furthermore, the halogen identity (Br versus Cl) directly determines both leaving group propensity and reduction potential in metal-mediated couplings, meaning that 1-chloropinacolone and 1-bromopinacolone produce markedly different reaction outcomes even when all other parameters remain constant [2]. Procurement decisions that default to a cheaper or more readily available α-haloketone without accounting for these quantitative performance differences can result in failed couplings, unacceptably low yields, or unintended side reactions that necessitate costly re-optimization [1] [2].

1-Bromopinacolone Comparative Performance Data: Quantified Differentiation from Closest Analogs


1-Bromopinacolone versus Bromoacetone: Irreversible Covalent Inhibition of Acetylcholinesterase

1-Bromopinacolone (BrPin) exhibits distinct inhibition kinetics relative to bromoacetone. BrPin acts initially as a reversible competitive inhibitor with KI = 0.18 mM, but unlike bromoacetone, it progresses to function as an irreversible covalent inhibitor of acetylcholinesterase with first-order inactivation kinetics [1]. The hydrolytic half-life of BrPin at pH 7.8 is 30 h, and the enzyme-BrPin complex achieves 50% inactivation within 2 h [1]. Bromoacetone lacks this time-dependent irreversible covalent inhibition capability under the same conditions [1].

acetylcholinesterase inhibition covalent inhibitor active-site labeling enzymology

1-Bromopinacolone versus 1-Chloropinacolone: Comparative Yields in SmI2-Promoted Aldehyde Couplings

In SmI2-promoted Reformatsky-type couplings with aldehydes, 1-chloropinacolone consistently yields higher product formation than 1-bromopinacolone under identical reaction conditions [1]. For coupling with t-butyl aldehyde, 1-chloropinacolone achieves >99% yield compared to 85% yield for 1-bromopinacolone [1]. With cyclohexyl aldehyde, the chloroketone yields >99% versus 94% for the bromoketone [1]. In electrochemical reductive coupling with benzaldehyde on graphite/silver electrodes, 1-chloropinacolone produces high yields of aldol product, whereas the corresponding bromo compound yields results described as 'much less satisfactory' [2].

Reformatsky-type coupling SmI2-mediated synthesis β-hydroxyketone diastereoselectivity

1-Bromopinacolone versus 1-Chloropinacolone: Ketone Coupling Performance in SmI2-Mediated Reactions

In SmI2-promoted Reformatsky-type couplings with ketone electrophiles, the performance differential between bromo- and chloro-pinacolone depends on the specific ketone partner [1]. 1-Bromopinacolone couples with pinacolone (t-Bu/Me ketone) to yield 98%, whereas 1-chloropinacolone yields 93% for the same transformation [1]. With methyl ethyl ketone (Me/Et), the bromoketone yields 77% versus 81% for the chloroketone [1]. With diethyl ketone (Et/Et), the bromoketone yields 63% versus 84% for the chloroketone [1].

ketone-α-haloketone coupling quaternary carbon construction sterically hindered enones

Physicochemical Property Differentiation: 1-Bromopinacolone versus Bromoacetone

The tert-butyl group of 1-bromopinacolone confers distinct physicochemical properties compared to the methyl-substituted analog bromoacetone [1] . 1-Bromopinacolone is insoluble in water, with a boiling point of 188–194 °C and density of 1.331 g/mL at 25 °C . Bromoacetone, in contrast, is more water-soluble, boils at 136 °C, and has a density of 1.634 g/mL [2]. BrPin exhibits a hydrolytic half-life of 30 h at pH 7.8, substantially longer than bromoacetone [1].

physicochemical characterization hydrolytic stability aqueous compatibility

Commercial Availability and Purity Benchmarking: 1-Bromopinacolone Specification Differentiation

1-Bromopinacolone is commercially available at ≥97% assay specification (GC) as a liquid, with defined lot-specific Certificates of Analysis available . Storage specifications require −20 °C with protection from light and moisture to prevent degradation . Technical grade material (approximately 90% purity) is also available at lower cost for applications tolerant of impurities . In contrast, 1-chloropinacolone is less widely stocked in research-grade purity, often requiring custom synthesis or longer lead times .

commercial purity assay specification storage requirements supply chain

1-Bromopinacolone: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Active-Site-Directed Covalent Labeling of Acetylcholinesterase

1-Bromopinacolone functions as a time-dependent irreversible covalent inhibitor of acetylcholinesterase, a property not shared by bromoacetone [1]. Procurement is indicated for studies requiring active-site labeling of cholinesterases, photoaffinity probe development, or structure-function investigations of the enzyme's catalytic machinery. The compound's 30 h hydrolytic half-life at physiological pH permits extended incubation protocols without reagent degradation. [1].

Synthesis of Paclobutrazol-Derived Photoaffinity Probes

1-Bromopinacolone is the demonstrated reagent for synthesizing a photolabile azido derivative of the kaurene oxidase inhibitor paclobutrazol . This application is central to plant physiology research investigating gibberellin biosynthesis inhibition. Procurement is essential for laboratories developing photoaffinity labeling agents to map kaurene oxidase binding sites or to validate target engagement of triazole-based growth regulators. .

Reformatsky-Type Coupling with Pinacolone to Construct Quaternary Carbon Centers

For SmI2-promoted Reformatsky-type couplings with pinacolone (t-Bu/Me ketone) as the electrophile, 1-bromopinacolone yields 98% product formation, outperforming 1-chloropinacolone by 5 percentage points [2]. This application is relevant for the synthesis of highly substituted, sterically hindered enones and natural product fragments containing all-carbon quaternary centers. Procurement is justified specifically when pinacolone or structurally analogous hindered ketones are the planned electrophilic coupling partners. [2].

Synthesis of 2-t-Butyl-6-benzoylimidazo[1,2-b]pyridazine and Related Heterocycles

1-Bromopinacolone serves as an alkylating reagent for the construction of imidazo[1,2-b]pyridazine scaffolds bearing a t-butyl substituent . This heterocyclic class is of interest for antifilarial and other antiparasitic drug discovery programs. Procurement supports medicinal chemistry campaigns requiring t-butyl-substituted fused pyridazine derivatives where alternative α-haloketones would install an incorrect or suboptimal substituent pattern. .

Technical Documentation Hub

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